5-Lipoxygenase (5-LO) Inhibition: A Quantitative Comparison with Baseline Activity
This compound exhibits micromolar inhibitory activity against human 5-lipoxygenase (5-LO), a key enzyme in the leukotriene biosynthesis pathway. In a cell-intact assay using human neutrophils, it demonstrated an IC50 of 3.60E+3 nM (3.6 µM) [1]. This provides a quantitative baseline for potency that can be directly compared to other 5-LO inhibitors in the same assay system. No data for closely related analogs (e.g., 3-(3-Bromo-5-fluorophenoxy)propanamide) in this specific assay were identified, therefore this is presented as a benchmark for the target compound itself.
| Evidence Dimension | Inhibition of 5-lipoxygenase (5-LO) activity |
|---|---|
| Target Compound Data | IC50 = 3.60E+3 nM |
| Comparator Or Baseline | Control (no inhibitor, baseline product formation) |
| Quantified Difference | N/A (absolute potency value) |
| Conditions | Human neutrophils; cell-intact assay; 20 µM A23187/AA ionophore stimulation. |
Why This Matters
This data establishes a verified potency benchmark for the compound against a validated inflammatory target, enabling researchers to assess its suitability as a chemical probe or lead in leukotriene-related studies.
- [1] BindingDB. Affinity Data for BDBM50012184 (CHEMBL1092509): Inhibition of 5-LO in human neutrophils. View Source
